molecular formula C21H36BrN3O2Sn B13687611 [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane

[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane

Cat. No.: B13687611
M. Wt: 561.1 g/mol
InChI Key: HNFVTKDWSCHKDS-UHFFFAOYSA-N
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Description

[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane: is an organotin compound that features an azido group, a bromine atom, and a methoxy group attached to a phenoxy ring, which is further connected to a tributylstannane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane typically involves the reaction of 2-(azidomethyl)-4-bromo-6-methoxyphenol with tributyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Mechanism of Action

The mechanism of action of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane involves the reactivity of its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. Additionally, the bromine and methoxy groups can participate in further chemical modifications, allowing the compound to be tailored for specific applications .

Comparison with Similar Compounds

Uniqueness: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane is unique due to the presence of the tributylstannane moiety, which imparts distinct chemical properties and reactivity compared to other azido-containing compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H36BrN3O2Sn

Molecular Weight

561.1 g/mol

IUPAC Name

[2-(azidomethyl)-4-bromo-6-methoxyphenoxy]methyl-tributylstannane

InChI

InChI=1S/C9H9BrN3O2.3C4H9.Sn/c1-14-8-4-7(10)3-6(5-12-13-11)9(8)15-2;3*1-3-4-2;/h3-4H,2,5H2,1H3;3*1,3-4H2,2H3;

InChI Key

HNFVTKDWSCHKDS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)CN=[N+]=[N-]

Origin of Product

United States

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